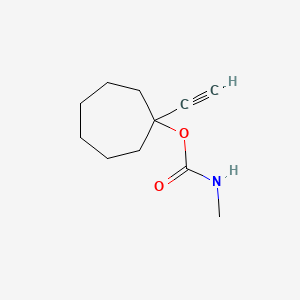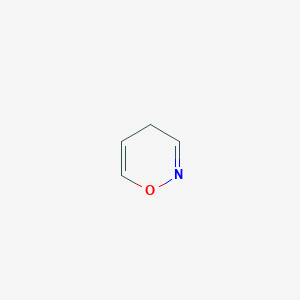
(1-ethynylcycloheptyl) N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-ethynylcycloheptyl) N-methylcarbamate is an organic compound with the molecular formula C11H17NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a cycloheptyl ring substituted with an ethynyl group and a carbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethynylcycloheptyl) N-methylcarbamate typically involves the reaction of cycloheptanone with ethynylmagnesium bromide to form 1-ethynylcycloheptanol. This intermediate is then reacted with methyl isocyanate to yield the desired carbamate. The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and efficiency. The final product is purified through distillation or recrystallization to meet industrial standards .
化学反应分析
Types of Reactions
(1-ethynylcycloheptyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react under mild conditions to form substituted products.
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
科学研究应用
(1-ethynylcycloheptyl) N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and coatings
作用机制
The mechanism of action of (1-ethynylcycloheptyl) N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate moiety can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine at synaptic junctions. This results in prolonged nerve signal transmission, which can have various physiological effects .
相似化合物的比较
Similar Compounds
1-Naphthyl-N-methylcarbamate: Known for its use as an insecticide.
Ethyl N-methylcarbamate: Used in the textile and polymer industries.
Methyl carbamate: A simpler ester of carbamic acid with various industrial applications
Uniqueness
(1-ethynylcycloheptyl) N-methylcarbamate is unique due to its ethynyl-substituted cycloheptyl ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other carbamates and makes it valuable in specific applications where such properties are desired .
属性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
(1-ethynylcycloheptyl) N-methylcarbamate |
InChI |
InChI=1S/C11H17NO2/c1-3-11(14-10(13)12-2)8-6-4-5-7-9-11/h1H,4-9H2,2H3,(H,12,13) |
InChI 键 |
NMZMCIFABSIDCO-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)OC1(CCCCCC1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)










![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
